Ethyl Biscoumacetate-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

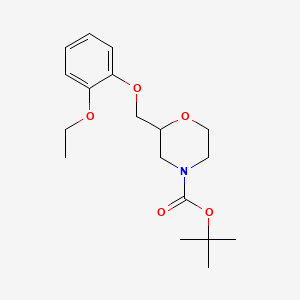

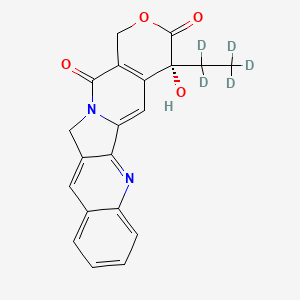

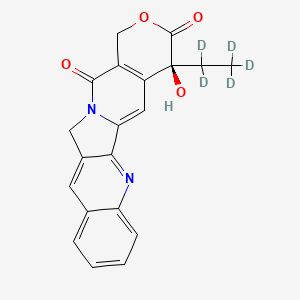

Ethyl Biscoumacetate-d8 is a compound with the molecular formula C22H16O8 . It is a courmarin that is used as an anticoagulant, with actions similar to those of Warfarin .

Molecular Structure Analysis

The molecular structure of Ethyl Biscoumacetate-d8 consists of 22 carbon atoms, 16 hydrogen atoms, and 8 oxygen atoms . The average mass is 408.358 Da and the monoisotopic mass is 408.084503 Da .Aplicaciones Científicas De Investigación

Comparative Efficacy and Mechanism of Action in Anticoagulation

Ethyl Biscoumacetate is known for its rapid anticoagulant action compared to other coumarin derivatives, such as Dicumarol. It achieves a therapeutic effect usually within 18 to 24 hours, without the cumulative effect seen with Dicumarol, thanks to its rapid metabolism and elimination. This property could make Ethyl Biscoumacetate-d8 an interesting subject for studying the pharmacokinetics of anticoagulants and their effects on prothrombin time in a clinical setting (Toohey, 1953).

Binding to Serum Albumins

Research on the binding of coumarin anticoagulants to serum albumins has shown that compounds with a coumarin base, such as Ethyl Biscoumacetate, exhibit significant binding. This interaction is important for understanding the drug's bioavailability and distribution in the body. The study of such binding affinities can provide insights into the development of more effective anticoagulant therapies with improved safety profiles (Garten & Wosilait, 1971).

Use in Studying Antitumor Effects

Although not directly related to Ethyl Biscoumacetate-d8, the investigation of bis(ethyl)polyamine analogs in cancer research illustrates the potential for derivatives of Ethyl Biscoumacetate to be used in exploring new therapeutic avenues. Such compounds have been evaluated for their antitumor effects, indicating a broader spectrum of potential research applications for Ethyl Biscoumacetate-d8 in understanding cancer biology and treatment strategies (Shah et al., 1999).

Propiedades

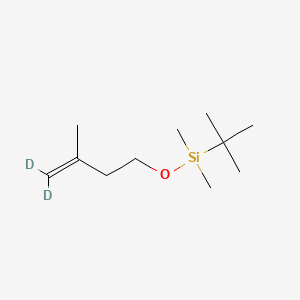

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl Biscoumacetate-d8 involves the deuteration of Ethyl Biscoumacetate, which is a derivative of coumarin. Deuteration involves the replacement of hydrogen atoms with deuterium atoms and is commonly used in the synthesis of labeled compounds for use in research and analysis.", "Starting Materials": ["Ethyl Biscoumacetate", "Deuterium oxide (D2O)", "Deuterium gas (D2)"], "Reaction": [ "Step 1: Dissolve Ethyl Biscoumacetate in D2O and add a catalytic amount of a deuterating agent such as palladium on carbon (Pd/C).", "Step 2: Bubble D2 gas through the solution to replace the hydrogen atoms on the molecule with deuterium atoms.", "Step 3: Remove the Pd/C catalyst by filtration and isolate the product by standard purification techniques such as column chromatography or recrystallization." ] } | |

Número CAS |

1329834-88-9 |

Nombre del producto |

Ethyl Biscoumacetate-d8 |

Fórmula molecular |

C22H16O8 |

Peso molecular |

416.411 |

Nombre IUPAC |

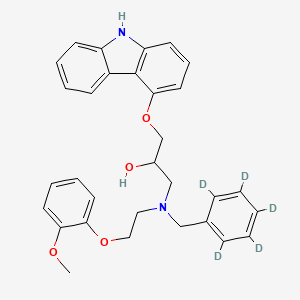

ethyl 2,2-bis(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)acetate |

InChI |

InChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3/i3D,4D,5D,6D,7D,8D,9D,10D |

Clave InChI |

JCLHQFUTFHUXNN-UWAUJQNOSA-N |

SMILES |

CCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O |

Sinónimos |

4-Hydroxy-α-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-2-oxo-2H-1-benzopyran-3-acetic Acid-d8 Ethyl Ester; 3,3’-(Carboxymethylene)bis(4-hydroxycoumarin-d4) Ethyl Ester; BOEA-d8; Bis(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetic Acid-d8 Ethyl Ester; NSC 363 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)

![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)